

The Pharmacological Profile of 1-(2-Furoyl)piperazine: A Technical Guide

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Compound of Interest

Compound Name: **1-(2-Furoyl)piperazine**

Cat. No.: **B032637**

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Abstract

1-(2-Furoyl)piperazine is a heterocyclic compound featuring a piperazine ring acylated with a 2-furoyl group. Primarily utilized as a versatile synthetic intermediate in medicinal chemistry, its derivatives have shown a range of biological activities. This technical guide provides a comprehensive overview of the available pharmacological data on **1-(2-Furoyl)piperazine**, with a focus on its role as a scaffold for the development of enzyme inhibitors and other therapeutic agents. While detailed pharmacological data for the parent compound is limited in publicly accessible literature, this guide outlines the methodologies for evaluating its potential biological targets and summarizes the known applications of its derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **1-(2-Furoyl)piperazine** is presented in Table 1.

Property	Value	Reference
CAS Number	40172-95-0	[1]
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂	[1]
Molecular Weight	180.20 g/mol	[1]
Appearance	White to light yellow solid	[2]
Melting Point	67-70 °C	[2]
Boiling Point	137-140 °C at 0.1 mmHg	[3]
Solubility	Soluble in various organic solvents	[4]

Pharmacological Profile

Direct and quantitative pharmacological data for **1-(2-Furoyl)piperazine** is not extensively available in the reviewed literature. Its primary significance in pharmacology stems from its role as a key structural motif in a variety of biologically active compounds.

Enzyme Inhibition

Tyrosinase Inhibition:

1-(2-Furoyl)piperazine has been described as a potent inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[\[5\]](#) Tyrosinase inhibitors are of interest for the treatment of hyperpigmentation disorders and have applications in the cosmetics industry.[\[6\]](#) The proposed mechanism of inhibition involves the binding of the compound to the active site of the enzyme, thereby blocking the access of its substrate, L-tyrosine.[\[5\]](#) This prevents the subsequent steps in the melanin synthesis pathway.[\[5\]](#)

Dihydrofolate Reductase (DHFR) Inhibition:

The 2-furanyl-1-piperazinylmethanone scaffold, the core structure of **1-(2-Furoyl)piperazine**, has been utilized in the fragment-based design of inhibitors for R67 dihydrofolate reductase.[\[3\]](#) DHFR is a validated target for antimicrobial and anticancer therapies due to its crucial role in the synthesis of nucleic acid precursors.[\[7\]](#)

Receptor Activity

While direct receptor binding data for **1-(2-Furoyl)piperazine** is scarce, the piperazine moiety is a well-known pharmacophore that interacts with a variety of receptors in the central nervous system (CNS).^{[8][9]} Derivatives of piperazine are found in drugs with antipsychotic, antidepressant, and anxiolytic properties, often targeting dopamine and serotonin receptors.^[9] ^[10] The incorporation of the furoyl group can influence the pharmacokinetic and pharmacodynamic properties of these derivatives.^[8]

Experimental Protocols

Detailed methodologies for assessing the potential pharmacological activity of **1-(2-Furoyl)piperazine** are provided below.

Tyrosinase Inhibition Assay

This spectrophotometric assay is used to determine the inhibitory activity of a compound against tyrosinase.

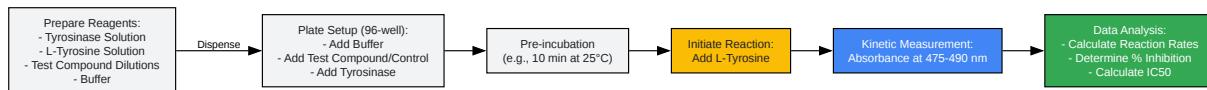
Principle: Tyrosinase catalyzes the oxidation of L-tyrosine to dopaquinone, which then undergoes a series of reactions to form a colored product, dopachrome. The rate of dopachrome formation can be measured by monitoring the absorbance at a specific wavelength (typically around 475-490 nm). A decrease in the rate of formation in the presence of a test compound indicates inhibition of the enzyme.^{[6][11]}

Materials:

- Mushroom tyrosinase
- L-tyrosine (substrate)
- Phosphate buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.8)
- Test compound (**1-(2-Furoyl)piperazine**) dissolved in a suitable solvent
- Positive control (e.g., Kojic acid)^[4]
- Microplate reader

Procedure:

- Prepare solutions of the test compound at various concentrations.
- In a 96-well plate, add the test compound solution, tyrosinase enzyme solution, and buffer.
- Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).[4]
- Initiate the reaction by adding the L-tyrosine substrate solution.
- Immediately measure the absorbance at the appropriate wavelength in kinetic mode for a set duration (e.g., 30-60 minutes).[12]
- Calculate the percentage of inhibition using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

Workflow for Tyrosinase Inhibition Assay:[Click to download full resolution via product page](#)

Caption: Workflow for a typical tyrosinase inhibition assay.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the DHFR enzyme.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The reaction can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[13]

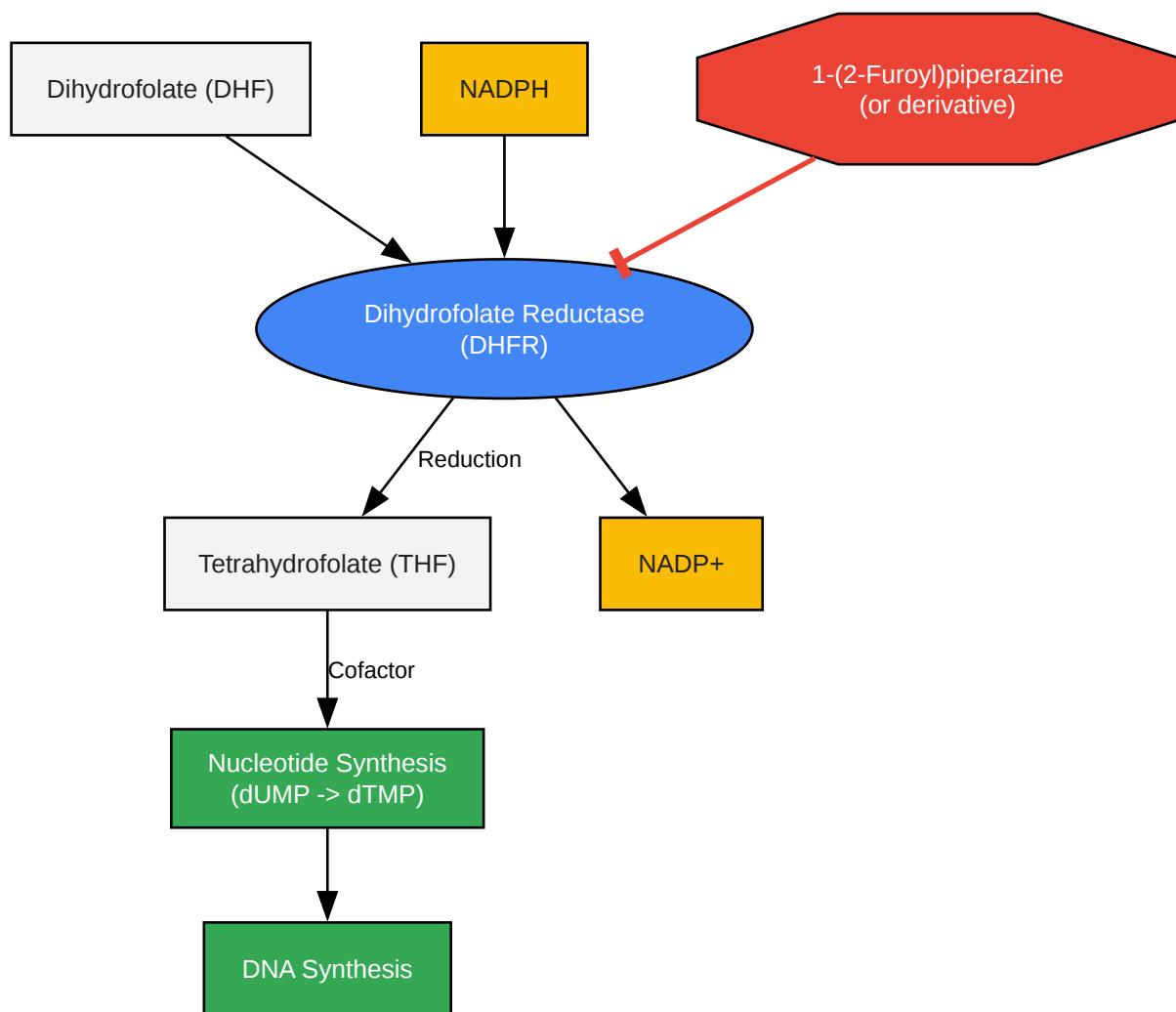
Materials:

- Purified DHFR enzyme
- Dihydrofolic acid (DHF) (substrate)
- NADPH (cofactor)
- Assay buffer (e.g., Tris buffer, pH 7.5)[14]
- Test compound (**1-(2-Furoyl)piperazine**)
- Positive control (e.g., Methotrexate)[15]
- Spectrophotometer or microplate reader

Procedure:

- Prepare solutions of the test compound at various concentrations.
- In a suitable reaction vessel (e.g., cuvette or 96-well plate), combine the assay buffer, NADPH, and the test compound.
- Add the DHFR enzyme and incubate for a short period.
- Initiate the reaction by adding the DHF substrate.
- Monitor the decrease in absorbance at 340 nm over time.
- Calculate the percentage of inhibition based on the reaction rates with and without the inhibitor.

Signaling Pathway of DHFR Inhibition:



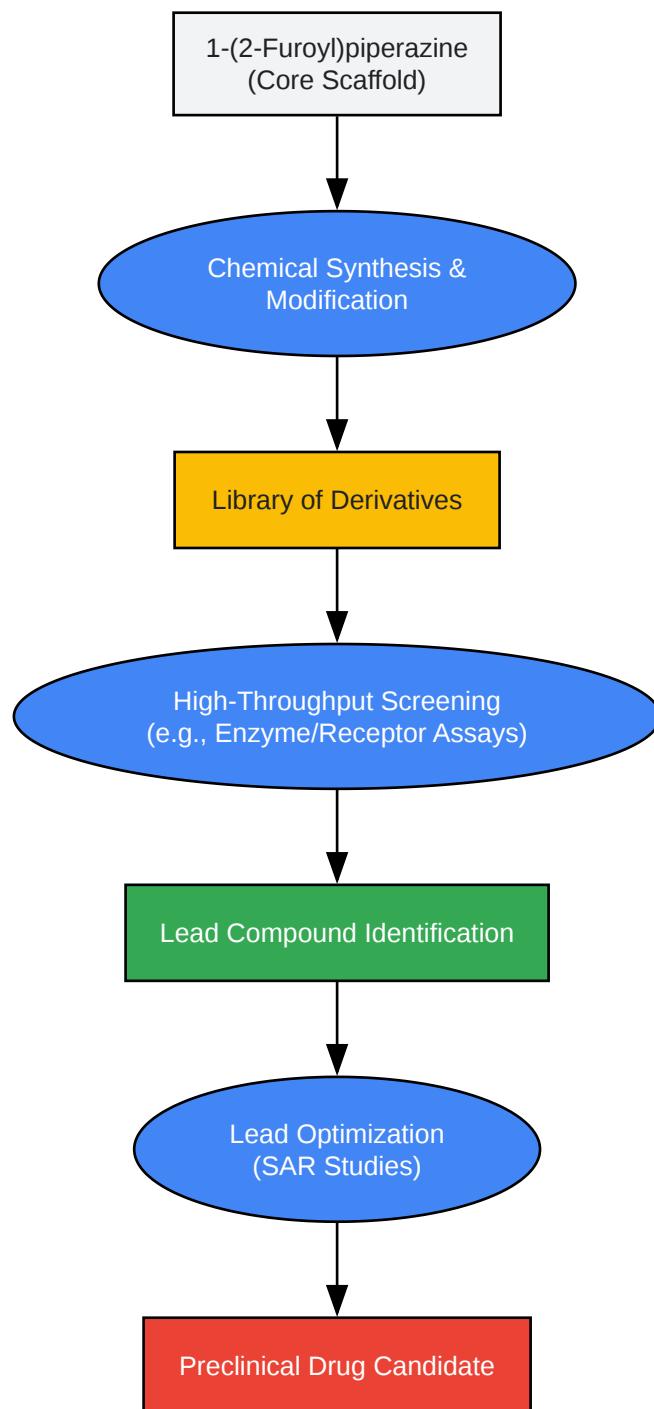
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Caption: The role of DHFR in nucleotide synthesis and its inhibition.

Synthetic Utility

1-(2-Furoyl)piperazine is a valuable building block for the synthesis of more complex molecules with therapeutic potential. It serves as a key intermediate in the production of Prazosin, an α_1 blocker used to treat high blood pressure.[16] Furthermore, it is utilized in the synthesis of novel derivatives with potential antibacterial and anticancer activities.[6][17]

Logical Relationship in Drug Discovery:



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Caption: The role of **1-(2-Furoyl)piperazine** in a drug discovery workflow.

Conclusion

1-(2-Furoyl)piperazine is a compound of significant interest in medicinal chemistry, primarily as a scaffold for the development of new therapeutic agents. While it has been identified as a potential inhibitor of enzymes such as tyrosinase and has been used in the design of DHFR inhibitors, there is a notable lack of comprehensive, quantitative pharmacological data for the parent compound itself. The experimental protocols and conceptual workflows provided in this guide offer a framework for the further investigation and characterization of the pharmacological profile of **1-(2-Furoyl)piperazine** and its derivatives. Future research should focus on generating robust *in vitro* and *in vivo* data to fully elucidate the therapeutic potential of this versatile chemical entity.

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